molecular formula C15H14O2 B8667891 Methyl 3-benzylbenzoate CAS No. 35714-17-1

Methyl 3-benzylbenzoate

Cat. No. B8667891
Key on ui cas rn: 35714-17-1
M. Wt: 226.27 g/mol
InChI Key: YKYIGUKALDIXTL-UHFFFAOYSA-N
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Patent
US09266832B2

Procedure details

To a solution of methyl 3-benzylbenzoate (0.610 g; 2.70 mmol) in THF (14 mL) was added a solution of lithium hydroxide hydrate (0.403 g; 5.39 mmol) in water (12 mL). The mixture was refluxed for 2 hours and concentrated under reduced pressure to remove the THF. The aqueous solution was acidified with 6N hydrochloric acid. The white precipitate formed was collected by filtration, washed with water and dried to afford 0.527 g (92%) of 3-benzylbenzoic acid which was directly used in the next step.
Quantity
0.61 g
Type
reactant
Reaction Step One
Name
lithium hydroxide hydrate
Quantity
0.403 g
Type
reactant
Reaction Step One
Name
Quantity
14 mL
Type
solvent
Reaction Step One
Name
Quantity
12 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([C:8]1[CH:9]=[C:10]([CH:15]=[CH:16][CH:17]=1)[C:11]([O:13]C)=[O:12])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.O.[OH-].[Li+]>C1COCC1.O>[CH2:1]([C:8]1[CH:9]=[C:10]([CH:15]=[CH:16][CH:17]=1)[C:11]([OH:13])=[O:12])[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
0.61 g
Type
reactant
Smiles
C(C1=CC=CC=C1)C=1C=C(C(=O)OC)C=CC1
Name
lithium hydroxide hydrate
Quantity
0.403 g
Type
reactant
Smiles
O.[OH-].[Li+]
Name
Quantity
14 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
12 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed for 2 hours
Duration
2 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to remove the THF
CUSTOM
Type
CUSTOM
Details
The white precipitate formed
FILTRATION
Type
FILTRATION
Details
was collected by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)C=1C=C(C(=O)O)C=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 0.527 g
YIELD: PERCENTYIELD 92%
YIELD: CALCULATEDPERCENTYIELD 92%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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